molecular formula C23H23N5 B2491984 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine CAS No. 1326870-25-0

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine

Cat. No.: B2491984
CAS No.: 1326870-25-0
M. Wt: 369.472
InChI Key: JQWQJUSCEMIOKX-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

The synthesis of 1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-3-carboxylic acid derivatives with appropriate amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWQJUSCEMIOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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